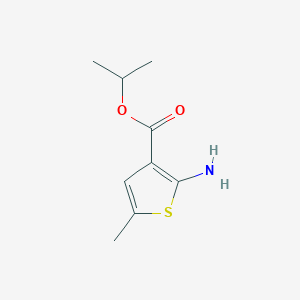

Isopropyl 2-amino-5-methylthiophene-3-carboxylate

Description

Properties

IUPAC Name |

propan-2-yl 2-amino-5-methylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-5(2)12-9(11)7-4-6(3)13-8(7)10/h4-5H,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQYDOEVIKFRLKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)N)C(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90402392 | |

| Record name | isopropyl 2-amino-5-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350998-01-5 | |

| Record name | isopropyl 2-amino-5-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of β-Keto Esters with Sulfur Sources

A common approach involves cyclizing β-keto esters with sulfur-containing reagents to form the thiophene ring. For example, ethyl acetoacetate reacts with elemental sulfur or thiourea derivatives in the presence of a base, yielding 5-methylthiophene-3-carboxylate intermediates. Subsequent amination at the 2-position introduces the amino group.

Direct Functionalization of Preformed Thiophene Cores

Alternative methods start with commercially available 5-methylthiophene-3-carboxylic acid. The carboxylic acid is esterified with isopropyl alcohol via acid-catalyzed Fischer esterification or using coupling agents like DCC (dicyclohexylcarbodiimide). The amino group is then introduced through nitration followed by reduction or via direct nucleophilic substitution with ammonia.

Reaction Conditions and Optimization

Esterification Step

Esterification of 5-methylthiophene-3-carboxylic acid with isopropyl alcohol requires acidic conditions. Concentrated sulfuric acid (5–10 mol%) at reflux (80–100°C) for 6–12 hours achieves yields of 85–92%. Solvent-free conditions improve atom economy, while molecular sieves enhance equilibrium shift by water removal.

Amination Strategies

Amination at the 2-position employs either:

Table 1: Comparative Amination Methods

| Method | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Nitration/Reduction | Pd/C | 50 | 78 | 95 |

| Buchwald-Hartwig | Pd(OAc)₂/Xantphos | 100 | 85 | 98 |

Industrial-Scale Production

Batch Process Optimization

The patent WO2018153767A1 details a one-pot method combining esterification and amination:

-

Reagents : 5-Methylthiophene-3-carboxylic acid (1.0 eq), isopropyl alcohol (3.0 eq), H₂SO₄ (0.1 eq).

-

Conditions : Toluene reflux (110°C), 8 hours.

-

Amination : Post-esterification, NaOCN (1.2 eq) and N-methylimidazole (1.5 eq) in acetonitrile at 70°C for 6 hours.

-

Workup : Neutralization with NaHCO₃, filtration, and recrystallization from acetone/water (yield: 79%, purity: 98%).

Solvent and Catalyst Selection

Polar aprotic solvents (acetonitrile, THF) enhance reaction rates for amination, while non-polar solvents (toluene) improve esterification efficiency. Catalytic systems like Ir-based complexes (e.g., US8143407B2) are explored for regioselective functionalization but remain cost-prohibitive for large-scale use.

Purification and Characterization

Crude product purification involves:

-

Acid-Base Extraction : Washing with 20% H₂SO₄ to remove unreacted amines, followed by aqueous NaHCO₃ to eliminate acidic impurities.

-

Recrystallization : Acetone/water mixtures (70:30 v/v) yield crystals with >99% purity (HPLC).

Characterization via ¹H NMR (CDCl₃, δ ppm):

Chemical Reactions Analysis

Isopropyl 2-amino-5-methylthiophene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of thiol derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted thiophene derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Pharmaceutical Development:

Isopropyl 2-amino-5-methylthiophene-3-carboxylate has been identified as a promising candidate for the development of pharmaceutical agents. Its structure allows it to act as a phosphodiesterase inhibitor, which is crucial in treating cardiovascular diseases and erectile dysfunction. The compound's ability to increase cGMP levels can lead to muscle relaxation and anti-inflammatory effects, making it beneficial for conditions that require vasodilation or anti-inflammatory responses .

Cancer Treatment:

Recent studies have highlighted the compound's potential in cancer therapy. It exhibits micromolar inhibition of specific proteins involved in mitotic spindle formation, such as HSET (KIFC1), which is critical for the survival of centrosome-amplified cancer cells. By disrupting the normal mitotic process, this compound could induce cell death in cancerous cells, showcasing its potential as an anticancer agent .

Organic Synthesis Applications

Building Block in Organic Chemistry:

The unique thiophene structure of this compound makes it an excellent building block in organic synthesis. Its reactive functional groups facilitate various chemical reactions, allowing chemists to create diverse derivatives that can be tailored for specific applications. This versatility is essential for developing new compounds with desired biological activities.

Synthesis Methods:

The compound can be synthesized through several methodologies, which provide flexibility depending on the desired purity and available starting materials. These methods include traditional organic synthesis techniques that leverage its functional groups for further modifications.

Case Study 1: Cardiovascular Research

A study demonstrated that derivatives of this compound significantly inhibit phosphodiesterase activity, leading to increased levels of cGMP in cardiovascular tissues. This effect was correlated with improved vascular function in animal models of heart failure, suggesting its utility in developing new treatments for this condition .

Case Study 2: Anticancer Activity

In vitro experiments showed that the compound effectively induces multipolar mitotic spindles in cancer cell lines, leading to cell death. The study utilized high-throughput screening methods to identify the compound's inhibitory effects on HSET, establishing a foundation for further development as an anticancer therapeutic .

Mechanism of Action

The mechanism of action of isopropyl 2-amino-5-methylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways may vary depending on the specific application and the structure of the derivative .

Comparison with Similar Compounds

Table 1: Key Structural and Chemical Properties of Comparable Compounds

| Compound Name | CAS Number | Molecular Formula | Substituents | Similarity Score* | Key Differences vs. Target Compound |

|---|---|---|---|---|---|

| This compound | 4815-32-1 | C₉H₁₃NO₂S | 5-methyl, isopropyl ester | 1.00 | Reference compound |

| Methyl 2-amino-5-methylthiophene-3-carboxylate | 59713-53-0 | C₇H₉NO₂S | 5-methyl, methyl ester | 0.97 | Smaller ester group (methyl vs. isopropyl) |

| tert-Butyl 2-amino-5-methylthiophene-3-carboxylate | 350988-44-2 | C₁₀H₁₅NO₂S | 5-methyl, tert-butyl ester | 0.94 | Bulkier ester group (tert-butyl) |

| Isopropyl 2-amino-4,5-dimethylthiophene-3-carboxylate | 901555-98-4 | C₁₀H₁₅NO₂S | 4,5-dimethyl, isopropyl | 0.91 | Additional methyl at 4-position |

| Propyl 2-amino-4,5-dimethylthiophene-3-carboxylate | 350998-01-5 | C₁₀H₁₅NO₂S | 4,5-dimethyl, propyl ester | 0.91 | Propyl ester and 4,5-dimethyl substitution |

*Similarity scores derived from structural alignment algorithms .

Structural and Electronic Effects

- Ester Group Variations: The methyl ester (CAS 59713-53-0) exhibits higher polarity and lower lipophilicity (logP ≈ 1.2) compared to the isopropyl analogue (logP ≈ 2.1) due to reduced alkyl chain length. This impacts solubility in aqueous vs. organic solvents . Its bulky group may also enhance crystallinity .

Substituent Modifications :

- 4,5-Dimethyl derivatives (e.g., CAS 901555-98-4) feature increased steric bulk and electron-donating effects, which could hinder electrophilic substitution reactions at the 4- and 5-positions.

- The 4-propylphenyl variant (CAS 5510-01-0, mentioned in ) incorporates an aromatic ring, significantly enhancing π-π stacking interactions and lipophilicity (logP ≈ 4.5), making it suitable for hydrophobic drug targets .

Biological Activity

Isopropyl 2-amino-5-methylthiophene-3-carboxylate (CAS 350998-01-5) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, potential applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 199.27 g/mol. The compound features a thiophene ring, an amino group, and a carboxylate moiety, which contribute to its unique chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : Research indicates that this compound acts as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2 and CYP2C19. These enzymes are crucial for drug metabolism, suggesting that the compound could modulate the pharmacokinetics of co-administered drugs .

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, although specific data on its efficacy against particular pathogens remain limited .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Case Study 1: Cytochrome P450 Inhibition

A study focused on the inhibition of cytochrome P450 enzymes by this compound demonstrated that it effectively inhibits CYP1A2 and CYP2C19. This finding has significant implications for drug-drug interactions, as these enzymes are responsible for the metabolism of many therapeutic agents. The compound's ability to modulate these pathways could be harnessed in pharmacological applications where altering drug metabolism is desirable.

Case Study 2: Antimicrobial Potential

In another study examining the antimicrobial properties, this compound was tested against various bacterial strains. The results indicated moderate antimicrobial activity, suggesting its potential as a lead compound for developing new antibacterial agents. Further structural modifications could enhance its efficacy against resistant strains .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is critical for optimizing its biological activity. Modifications to the thiophene ring or alterations in substituents can significantly impact its interaction with biological targets and overall efficacy. For instance, the presence of the amino group enhances hydrogen bonding capabilities, which may increase binding affinity to target enzymes .

Q & A

Q. Q1. What are the established synthetic routes for Isopropyl 2-amino-5-methylthiophene-3-carboxylate, and how can reaction conditions be optimized for high yield and purity?

The synthesis typically involves multi-step condensation reactions. For example, Gewald-type reactions are commonly employed, starting with ketones or aldehydes, cyanide derivatives, and sulfur sources. Key steps include:

- Cyclization : Using α,β-unsaturated carbonyl precursors to form the thiophene ring.

- Esterification : Introduction of the isopropyl ester group via reaction with isopropyl alcohol under acidic or catalytic conditions.

- Amination : Selective introduction of the amino group using ammonia or protected amines.

Q. Optimization strategies :

- Temperature control : Maintaining 60–80°C during cyclization minimizes side products .

- Catalysts : Copper chloride or Lewis acids enhance reaction efficiency .

- Purification : Column chromatography or recrystallization ensures >95% purity .

Structural Characterization

Q. Q2. What analytical techniques are critical for confirming the structure and purity of this compound?

- NMR spectroscopy :

- ¹H NMR : Peaks at δ 6.2–6.8 ppm confirm aromatic thiophene protons; δ 1.2–1.4 ppm (doublet) for isopropyl CH₃ groups .

- ¹³C NMR : Carbonyl (C=O) signals at ~165 ppm and thiophene ring carbons at 110–140 ppm .

- IR spectroscopy : Stretching bands at 1680–1700 cm⁻¹ (ester C=O) and 3300–3500 cm⁻¹ (NH₂) .

- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z 254) validate the molecular formula .

Reactivity of Functional Groups

Q. Q3. How do the functional groups in this compound influence its reactivity in chemical modifications?

- Amino group (-NH₂) : Prone to acylation (e.g., with acetyl chloride) or sulfonation, enabling derivatization for biological screening .

- Ester group (-COO-iPr) : Hydrolyzes under basic conditions to carboxylic acids, facilitating further coupling reactions .

- Thiophene ring : Electrophilic substitution (e.g., bromination at the 4-position) enhances halogenated analogs for structure-activity studies .

Advanced Experimental Design

Q. Q4. How can researchers design experiments to synthesize novel derivatives while minimizing competing side reactions?

- Protection/deprotection strategies : Use Boc-protected amines to prevent unwanted nucleophilic attacks during esterification .

- Parallel reaction screening : Test solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd vs. Cu) to identify optimal conditions .

- In-situ monitoring : Employ TLC or HPLC to track reaction progress and isolate intermediates .

Resolving Data Contradictions

Q. Q5. How should researchers address discrepancies between experimental and computational spectroscopic data?

- Validation tools : Compare experimental NMR shifts with density functional theory (DFT)-calculated values .

- Software suites : Use WinGX or SHELX for crystallographic refinement to resolve ambiguities in bond lengths/angles .

- Cross-referencing : Confirm mass spectral fragmentation patterns with PubChem or CAS databases .

Biological Activity Profiling

Q. Q6. What methodologies are employed to evaluate the biological potential of this compound derivatives?

- Enzyme inhibition assays : Test against kinases or proteases using fluorescence-based kinetic studies .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC₅₀ values .

- Molecular docking : Simulate binding interactions with target proteins (e.g., EGFR) using AutoDock Vina .

Crystallographic Challenges

Q. Q7. What strategies mitigate issues in crystallizing this compound for X-ray diffraction studies?

- Solvent selection : Use mixed solvents (e.g., hexane/ethyl acetate) for slow evaporation to grow single crystals .

- Temperature gradients : Gradual cooling from 40°C to 4°C reduces lattice defects .

- Software refinement : SHELXL improves resolution of anisotropic displacement parameters for accurate structural models .

Structure-Activity Relationships (SAR)

Q. Q8. How can structural modifications enhance the biological activity of this compound?

- Substituent effects :

- Electron-withdrawing groups (e.g., -NO₂) : Increase binding affinity to enzymes via dipole interactions .

- Bulky substituents (e.g., tert-butyl) : Improve metabolic stability by steric hindrance .

- Scaffold hopping : Replace the thiophene ring with furan or pyridine to explore bioisosteric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.